(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester
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Overview
Description
(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester is an organic compound with the molecular formula C13H16O5 It is a derivative of oxoacetic acid and features a phenyl ring substituted with dimethoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester typically involves the esterification of (4-Dimethoxymethylphenyl)oxoacetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and catalyst concentration is common.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Scientific Research Applications
(4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (4-Difluoromethylphenyl)oxoacetic acid ethyl ester
- (4-Dimethylaminophenyl)oxoacetic acid ethyl ester
Comparison: (4-Dimethoxymethylphenyl)oxoacetic acid ethyl ester is unique due to the presence of dimethoxymethyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2-[4-(dimethoxymethyl)phenyl]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c1-4-18-12(15)11(14)9-5-7-10(8-6-9)13(16-2)17-3/h5-8,13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLRXFRLBLKLMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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